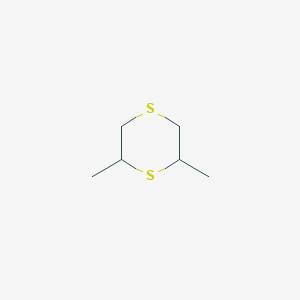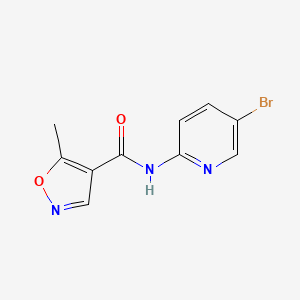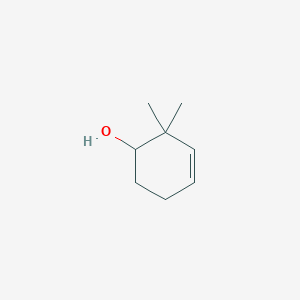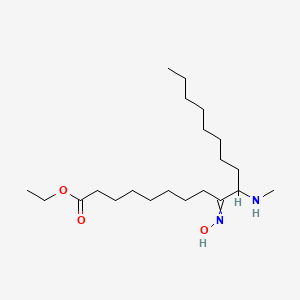
Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate is a complex organic compound with significant interest in various scientific fields. This compound features both hydroxyimino and methylamino functional groups, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate typically involves the reaction of a suitable precursor with ethyl esters and amines under controlled conditions. The process often includes:
Nucleophilic Substitution: The initial step involves the substitution of a halogenated precursor with an amine group to introduce the methylamino functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and automated systems can further optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amines and alcohols.
Substitution: The methylamino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include nitroso compounds, primary and secondary amines, and various substituted derivatives.
Applications De Recherche Scientifique
Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and participate in redox reactions, while the methylamino group can engage in nucleophilic attacks and form stable complexes with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (hydroxyimino)cyanoacetate: Known for its use in peptide synthesis.
Ethyl 2-chloro-2-(hydroxyimino)acetate: Utilized in organic synthesis for its reactivity.
Uniqueness
Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring both oxidative and reductive capabilities.
Propriétés
Numéro CAS |
66091-56-3 |
|---|---|
Formule moléculaire |
C21H42N2O3 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
ethyl 9-hydroxyimino-10-(methylamino)octadecanoate |
InChI |
InChI=1S/C21H42N2O3/c1-4-6-7-8-10-13-16-19(22-3)20(23-25)17-14-11-9-12-15-18-21(24)26-5-2/h19,22,25H,4-18H2,1-3H3 |
Clé InChI |
MILMWAOTKHBEDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(=NO)CCCCCCCC(=O)OCC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



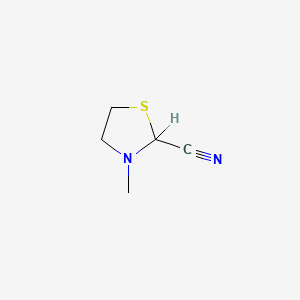
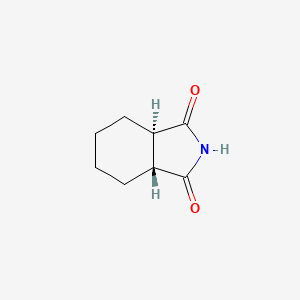
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)

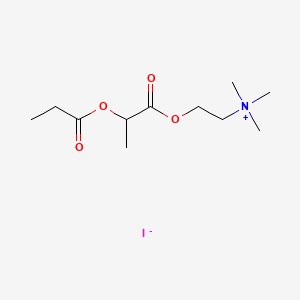
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)
